molecular formula C8H6BrFN2 B2422405 5-Bromo-6-fluoro-2-methyl-2h-indazole CAS No. 2091272-22-7

5-Bromo-6-fluoro-2-methyl-2h-indazole

Cat. No.: B2422405
CAS No.: 2091272-22-7
M. Wt: 229.052
InChI Key: ROOLMMOBFMVQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluoro-2-methyl-2h-indazole is a chemical compound with the molecular formula C8H6BrFN2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains bromine, fluorine, and nitrogen atoms, which contribute to its unique chemical properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.05 g/mol . It has a complex structure, with a topological polar surface area of 17.8 Ų . The compound is solid at room temperature .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Synthesis of Indazole Derivatives

    Indazole derivatives, including those with bromo and fluoro substitutions, are synthesized through various chemical reactions. For instance, the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into indazoles under specific conditions demonstrates the potential of these compounds in chemical synthesis (Fujimura et al., 1984). Additionally, the regiospecific synthesis of indazole isomers highlights the precision achievable in crafting specific molecular structures (Dandu et al., 2007).

  • Protection and Coupling Reactions in Indazoles

    Research shows that indazoles can undergo regioselective protection under certain conditions, leading to the generation of novel derivatives through amine coupling reactions. This process is significant in the field of organic chemistry for developing new compounds (Slade et al., 2009).

Biological and Pharmacological Research

  • Enzyme Inhibition Studies

    Indazole derivatives are studied for their inhibitory effects on enzymes like Lactoperoxidase (LPO). Understanding the inhibitory mechanisms of such compounds is crucial in biomedical research and pharmaceutical development (Köksal & Alım, 2018).

  • Antibacterial Activity

    The antibacterial properties of substituted indazoles are explored in scientific studies. These compounds have potential applications in developing new antibacterial agents (Brahmeshwari et al., 2014).

  • Antioxidant Properties

    Research into the antioxidant activity of indazole derivatives, such as tetrahydroindazoles, contributes to the understanding of their potential therapeutic uses. These studies are vital for discovering new antioxidants (Polo et al., 2016).

Properties

IUPAC Name

5-bromo-6-fluoro-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOLMMOBFMVQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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